molecular formula C8H16N2 B8604955 Hexylaminoacetonitrile

Hexylaminoacetonitrile

Cat. No.: B8604955
M. Wt: 140.23 g/mol
InChI Key: HLDVEZAGFUBIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexylaminoacetonitrile is a nitrile derivative featuring a hexylamine substituent. This contrasts with structurally related compounds such as 4-(hexylamino)benzonitrile and (6-amino-1H-indol-3-yl)acetonitrile, which are documented in safety data sheets (SDS) and synthesis reports .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-(hexylamino)acetonitrile

InChI

InChI=1S/C8H16N2/c1-2-3-4-5-7-10-8-6-9/h10H,2-5,7-8H2,1H3

InChI Key

HLDVEZAGFUBIFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Hexylaminoacetonitrile shares functional groups (amine and nitrile) with several compounds in the evidence:

  • 4-(Hexylamino)benzonitrile: A benzonitrile derivative with a hexylamine substituent. Its safety data sheet highlights insufficient toxicity and ecotoxicity data, suggesting caution in handling .
  • (6-Amino-1H-indol-3-yl)acetonitrile: An indole-based nitrile with an amino group. Its SDS lacks detailed toxicity or environmental impact data but emphasizes handling by trained professionals .
  • Hexamethylene diisocyanate : A diisocyanate with a hexamethylene backbone. While structurally distinct, it underscores the relevance of hexyl-derived compounds in industrial applications .

Research Findings and Limitations

Toxicity and Environmental Impact

The absence of ecotoxicological data for 4-(hexylamino)benzonitrile (e.g., bioaccumulation, soil mobility ) parallels the uncertainty surrounding this compound. This contrasts with ranitidine impurities, which have defined toxicity profiles due to pharmaceutical standardization .

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